Asp vs. Glu P1 Residue Discrimination
The defining differentiation of this compound from its closest analog—H-2Abz-Ala-Phe-Ala-Phe-Glu-Val-Phe-Tyr(3-NO2)-Asp-OH (CAS 143147-75-5)—is the identity of the P1 residue. Breddam & Meldal (1992) systematically compared Glu-Xaa versus Asp-Xaa substrates using a series of internally quenched fluorogenic peptides with the Abz/Tyr(3-NO2) FRET pair and demonstrated that the Glu/Asp-specific enzymes from S. aureus (V8), B. licheniformis, and S. griseus hydrolyze Glu-Xaa peptide bonds approximately 1000-fold faster than Asp-Xaa bonds, with the difference in kcat/Km attributed primarily to a difference in kcat [1]. Consequently, a researcher attempting to use the Glu analog (CAS 143147-75-5) to assay Asp-specific protease activity would obtain negligible signal, while the Asp-containing target compound is selectively cleaved by endoproteinase AspN [2].
| Evidence Dimension | Enzymatic hydrolysis rate ratio (Glu-Xaa vs. Asp-Xaa peptide bonds) |
|---|---|
| Target Compound Data | Asp at P1 (this compound): basal hydrolysis rate for Glu/Asp-specific enzymes (used to detect Asp-specific proteases such as AspN) |
| Comparator Or Baseline | Glu at P1 (CAS 143147-75-5): hydrolyzed ~1000-fold faster by Glu/Asp-specific enzymes (V8 protease, B. licheniformis, S. griseus enzymes) |
| Quantified Difference | ~1000-fold difference in kcat/Km favoring Glu-Xaa over Asp-Xaa hydrolysis by Glu/Asp-specific enzymes; ratio applies in reverse for Asp-specific enzyme preference |
| Conditions | Intramolecularly quenched fluorogenic peptide substrates with Abz/Tyr(3-NO2) FRET pair; enzymes from S. aureus (V8), B. licheniformis, and S. griseus (Breddam & Meldal, Eur. J. Biochem., 1992) |
Why This Matters
This single-residue difference determines which protease class the substrate reports on, making the choice between Asp and Glu analogs an absolute specificity gate rather than a matter of relative sensitivity.
- [1] Breddam, K., & Meldal, M. (1992). Substrate preferences of glutamic-acid-specific endopeptidases assessed by synthetic peptide substrates based on intramolecular fluorescence quenching. European Journal of Biochemistry, 206(1), 103–107. View Source
- [2] Zheng, J., et al. (2015). Cloning, Expression, Purification and Characterization of Soluble Recombinant Endoproteinase AspN. Biotechnology Bulletin, 2015(1). Fluorogenic substrate used: Anthranilyl-Ala-Phe-Ala-Phe-Asp-Val-Phe(NO2)-Tyr-Asp. View Source
